HBV Seq2 aa:179-186

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

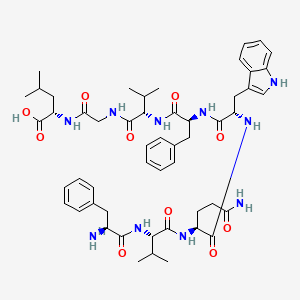

Molecular Formula |

C52H70N10O10 |

|---|---|

Molecular Weight |

995.2 g/mol |

IUPAC Name |

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C52H70N10O10/c1-29(2)23-41(52(71)72)57-43(64)28-56-50(69)44(30(3)4)62-49(68)39(25-33-17-11-8-12-18-33)59-48(67)40(26-34-27-55-37-20-14-13-19-35(34)37)60-47(66)38(21-22-42(54)63)58-51(70)45(31(5)6)61-46(65)36(53)24-32-15-9-7-10-16-32/h7-20,27,29-31,36,38-41,44-45,55H,21-26,28,53H2,1-6H3,(H2,54,63)(H,56,69)(H,57,64)(H,58,70)(H,59,67)(H,60,66)(H,61,65)(H,62,68)(H,71,72)/t36-,38-,39-,40-,41-,44-,45-/m0/s1 |

InChI Key |

ADTXPIHKFSDPJQ-VQGHZGBQSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CC=CC=C4)N |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC4=CC=CC=C4)N |

Origin of Product |

United States |

Foundational & Exploratory

The Immunological Core of Hepatitis B Viral Control: A Technical Guide to the HBsAg Epitope aa:179-186

For Immediate Release

This technical guide provides a comprehensive analysis of the Hepatitis B virus (HBV) surface antigen (HBsAg) epitope spanning amino acids 179-186. This region has been identified as a critical target for the cellular immune response, particularly cytotoxic T-lymphocytes (CTLs), and is a focal point for the development of novel therapeutic vaccines against chronic hepatitis B. This document is intended for researchers, scientists, and drug development professionals engaged in the study of HBV immunopathology and the design of next-generation antiviral therapies.

Core Function: A Cytotoxic T-Lymphocyte Epitope

The amino acid sequence 179-186 of HBsAg, with the specific peptide sequence FVQWFVGL , functions as a novel CD8+ T-cell epitope.[1] Its primary role is to be presented by Major Histocompatibility Complex (MHC) class I molecules on the surface of infected hepatocytes, thereby flagging the cell for recognition and elimination by virus-specific CTLs.[2][3]

In preclinical studies using C57BL/6 mice, this epitope has been shown to bind to the H-2Kb MHC class I molecule and serve as an effective motif for inducing a CTL response.[1][2][3] This has led to its inclusion in innovative vaccine strategies aimed at augmenting the T-cell response in chronically infected individuals, a key requirement for achieving a functional cure.[4]

While its function as a T-cell immunogen is well-documented, there is currently no substantial evidence in the reviewed literature to suggest a direct role for the aa:179-186 epitope in other phases of the HBV lifecycle, such as viral entry into host cells, viral assembly, or egress. The primary function of this epitope appears to be intrinsically linked to the host's adaptive immune response.

Quantitative Data on Immune Response

Quantitative data on the direct molecular interactions of the HBsAg aa:179-186 epitope, such as binding affinity to H-2Kb, are not extensively detailed in the available literature. However, the cellular immune response elicited by this epitope has been quantified in several preclinical vaccine studies. The data below is derived from studies utilizing a glycolipid-peptide conjugate vaccine, α-GalCer-HBsAg179–186, designed to stimulate NKT cells and enhance the CD8+ T-cell response.

| Experimental Model | Vaccine/Stimulus | Assay | Metric | Result | Reference |

| C57BL/6J Mice | α-GalCer-HBsAg179–186 (1 nmol) | IFN-γ ELISpot | Mean Spot Forming Units (SFU) / 3x10^5 splenocytes (± SEM) | ~150 ± 50 | [3] |

| C57BL/6J Mice | PBS (Control) | IFN-γ ELISpot | Mean Spot Forming Units (SFU) / 3x10^5 splenocytes (± SEM) | ~0 | [3] |

Table 1: Quantified Cellular Immune Response to HBsAg aa:179-186 in a Preclinical Vaccine Model. Data is approximated from graphical representations in the cited literature.

Key Experimental Protocols

The characterization of the HBsAg aa:179-186 epitope has heavily relied on immunological assays that measure T-cell activation. The Interferon-gamma (IFN-γ) Enzyme-Linked Immunospot (ELISpot) assay is a cornerstone technique for quantifying the frequency of antigen-specific T-cells.

Protocol: Mouse IFN-γ ELISpot Assay for HBsAg aa:179-186 Specific T-Cells

This protocol is adapted from methodologies used in preclinical HBV vaccine studies.[3]

I. Plate Preparation (Day 1)

-

Coating: Coat a 96-well filter plate with anti-mouse IFN-γ monoclonal antibody at the manufacturer's recommended concentration.

-

Incubation: Incubate the plate overnight at 4°C.

-

Washing: The following day, wash the plate with sterile PBS.

-

Blocking: Block the plate with complete RPMI medium for at least 2 hours at room temperature to prevent non-specific binding.

II. Cell Preparation and Stimulation (Day 2)

-

Splenocyte Isolation: Isolate splenocytes from immunized and control mice to create a single-cell suspension.

-

Cell Seeding: Seed 3 x 10^5 live cells per well into the prepared ELISpot plate.

-

Peptide Stimulation: Add the HBsAg aa:179-186 peptide (FVQWFVGL) to the respective wells at a final concentration of 10 μM.

-

Controls:

-

Negative Control: Wells with cells but no peptide.

-

Positive Control: Wells with cells stimulated with a mitogen (e.g., PHA or PMA/Ionomycin).

-

-

Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.

III. Plate Development (Day 3)

-

Cell Removal: Wash the plate with PBS to remove the cells.

-

Detection Antibody: Add a biotinylated anti-mouse IFN-γ antibody (e.g., at a 1:1000 dilution) to each well and incubate for 2 hours at room temperature.

-

Washing: Wash the plate with PBS.

-

Enzyme Conjugate: Add streptavidin-alkaline phosphatase (ALP) or streptavidin-horseradish peroxidase (HRP) and incubate for 1 hour at room temperature.

-

Washing: Wash the plate thoroughly with PBS.

-

Substrate Addition: Add the appropriate substrate (e.g., BCIP/NBT for ALP or AEC for HRP) to each well.

-

Spot Development: Monitor the plate for the development of spots. Stop the reaction by washing with water once the spots are clearly visible.

-

Analysis: Air-dry the plate and count the spots using an automated ELISpot reader. Each spot represents a single IFN-γ-secreting cell.

Visualizing Experimental and Logical Frameworks

To further elucidate the experimental and conceptual frameworks surrounding the HBsAg aa:179-186 epitope, the following diagrams are provided.

Caption: Workflow for IFN-γ ELISpot Assay.

Caption: HBsAg aa:179-186 presentation and CTL activation.

Conclusion and Future Directions

The HBsAg epitope aa:179-186 is a well-characterized cytotoxic T-lymphocyte epitope that plays a significant role in the immune response to HBV infection. Its ability to elicit a robust CTL response in preclinical models has positioned it as a valuable component in the development of therapeutic vaccines. Future research should aim to quantify the binding affinity of this peptide to its corresponding MHC molecule, which would aid in the rational design of more potent immunogens. Furthermore, elucidating the specific T-cell receptor signaling pathways engaged upon recognition of this epitope could unveil new targets for immunomodulatory therapies. A deeper understanding of the structural basis of this epitope's interaction with the TCR-MHC complex would provide invaluable insights for the development of next-generation therapies aimed at achieving a functional cure for chronic hepatitis B.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A Systematic Review of T Cell Epitopes Defined from the Proteome of Hepatitis B Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Preclinical evaluation of therapeutic vaccines for chronic hepatitis B that stimulate antiviral activities of T cells and NKT cells - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Cytotoxic T Lymphocyte Response to Hepatitis B Virus Surface Antigen Epitope (aa:179-186) in Viral Clearance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cellular immune response, particularly the activity of cytotoxic T lymphocytes (CTLs), is a critical determinant in the outcome of Hepatitis B virus (HBV) infection. While much research has focused on CTL responses to the HBV core antigen, epitopes within the surface antigen (HBsAg) also play a significant role in orchestrating viral clearance. This technical guide provides an in-depth analysis of the CTL response targeting the HBsAg epitope spanning amino acids 179-186. Initially identified in murine models, the significance of this specific CTL response in human HBV infection is an area of ongoing investigation. This document summarizes the foundational discovery, presents relevant quantitative data from murine studies, details essential experimental protocols for assessing CTL responses, and provides visual workflows and pathways to aid in the understanding of the underlying immunological mechanisms. A comprehensive understanding of the interplay between HBsAg-specific CTLs and HBV is paramount for the development of novel immunotherapies and therapeutic vaccines aimed at achieving functional cure in chronic hepatitis B.

Introduction

Hepatitis B virus (HBV) infection presents a spectrum of clinical outcomes, ranging from acute, self-limiting infection to chronic hepatitis, which can lead to severe liver pathologies including cirrhosis and hepatocellular carcinoma. The adaptive immune response, mediated by both B and T lymphocytes, is central to the control and clearance of the virus. Cytotoxic T lymphocytes (CTLs), or CD8+ T cells, are key effector cells that recognize and eliminate HBV-infected hepatocytes. The specificity of this response is directed towards viral epitopes presented by Major Histocompatibility Complex (MHC) class I molecules on the surface of infected cells.

While the HBV core protein is a well-established dominant target for CTLs, the HBV surface antigen (HBsAg) also contains immunogenic epitopes. One such epitope, located at amino acid positions 179-186 of the HBsAg, has been identified as a target for the CTL response. Understanding the frequency, functionality, and clinical relevance of CTLs specific for this epitope is crucial for dissecting the complex immune dynamics of HBV infection and for designing effective immunotherapeutic strategies.

The HBsAg aa:179-186 Epitope: Foundational Research

The HBsAg epitope spanning amino acids 179-186 was first identified as a novel CTL epitope in a study by Roh S, et al. (2001) utilizing a C57BL/6 mouse model. In this seminal work, mice were immunized with recombinant vaccinia viruses expressing HBV surface antigens. The subsequent analysis of splenocytes revealed a CTL response directed against this specific peptide sequence. This discovery highlighted the immunogenicity of this HBsAg region and established it as a potential target for the cellular immune response against HBV.

Quantitative Analysis of CTL Response to HBsAg aa:179-186

To date, quantitative data on the CTL response to the HBsAg aa:179-186 epitope in human subjects with varying clinical outcomes of HBV infection (acute vs. chronic, resolved vs. persistent) remains limited in publicly available literature. The majority of human studies have focused on CTL responses to other immunodominant epitopes, particularly within the HBV core antigen. However, preclinical studies in murine models provide valuable insights into the immunogenicity of this epitope.

The following table summarizes representative quantitative data from a murine study where a vaccine construct incorporating the HBsAg aa:179-186 epitope was evaluated.

Table 1: IFN-γ ELISpot Analysis of HBsAg aa:179-186-Specific T-Cell Response in Vaccinated Mice

| Vaccine Construct | Mean Spot Forming Units (SFU) per 10^6 Splenocytes (± SEM) |

| α-GalCer-HBsAg179-186 | 250 (± 50) |

| PBS (Control) | <10 |

Data adapted from a representative preclinical vaccine study. The number of IFN-γ secreting cells (measured as Spot Forming Units) is an indicator of the magnitude of the T-cell response.

Experimental Protocols

The accurate assessment of CTL responses is fundamental to understanding their role in viral immunity. The Interferon-gamma (IFN-γ) Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying antigen-specific T cells.

IFN-γ ELISpot Assay for Detection of HBsAg aa:179-186-Specific T Cells

Objective: To enumerate the frequency of peripheral blood mononuclear cells (PBMCs) that secrete IFN-γ in response to stimulation with the HBsAg aa:179-186 peptide.

Materials:

-

96-well PVDF membrane ELISpot plates

-

Anti-human IFN-γ capture antibody

-

Biotinylated anti-human IFN-γ detection antibody

-

Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)

-

Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC)

-

RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin

-

Human peripheral blood mononuclear cells (PBMCs) isolated from whole blood

-

Synthetic HBsAg aa:179-186 peptide (lyophilized)

-

Positive control (e.g., Phytohemagglutinin - PHA)

-

Negative control (e.g., DMSO vehicle)

Methodology:

Day 1: Plate Coating

-

Pre-wet the ELISpot plate with 15 µL of 35% ethanol for 1 minute.

-

Wash the wells three times with 150 µL of sterile phosphate-buffered saline (PBS).

-

Coat each well with 100 µL of anti-human IFN-γ capture antibody diluted in sterile PBS to the manufacturer's recommended concentration.

-

Seal the plate and incubate overnight at 4°C.

Day 2: Cell Stimulation

-

Aseptically decant the coating antibody solution.

-

Wash the wells three times with 150 µL of sterile PBS.

-

Block the membrane by adding 200 µL of complete RPMI medium to each well and incubate for at least 2 hours at 37°C.

-

Thaw and count PBMCs. Resuspend cells in complete RPMI medium at a concentration of 2 x 10^6 cells/mL.

-

Prepare peptide stimulation solutions:

-

Test wells: HBsAg aa:179-186 peptide at a final concentration of 10 µg/mL.

-

Negative control wells: DMSO at the same final concentration as in the peptide solution.

-

Positive control wells: PHA at a final concentration of 5 µg/mL.

-

-

Decant the blocking solution from the plate.

-

Add 100 µL of the cell suspension (200,000 cells) to each well.

-

Add 100 µL of the appropriate stimulation solution to each well.

-

Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.

Day 3: Spot Development

-

Decant the cell suspension from the wells.

-

Wash the plate three times with PBS containing 0.05% Tween-20 (PBS-T) and then three times with PBS.

-

Add 100 µL of biotinylated anti-human IFN-γ detection antibody (diluted in PBS-T) to each well.

-

Incubate for 2 hours at room temperature.

-

Wash the plate six times with PBS-T.

-

Add 100 µL of Streptavidin-ALP/HRP conjugate (diluted in PBS-T) to each well.

-

Incubate for 1 hour at room temperature.

-

Wash the plate six times with PBS-T, followed by three final washes with PBS.

-

Add 100 µL of the appropriate substrate solution (e.g., BCIP/NBT or AEC) to each well.

-

Monitor spot development (typically 5-30 minutes). Stop the reaction by washing thoroughly with deionized water.

-

Allow the plate to dry completely before counting the spots using an automated ELISpot reader.

Visualizing Key Processes and Pathways

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological workflows and signaling pathways.

Caption: Workflow for IFN-γ ELISpot Assay.

Caption: CTL Recognition and Activation Pathway.

Role in Viral Clearance and Therapeutic Implications

A robust and multi-specific CTL response is strongly associated with the resolution of acute HBV infection. Conversely, a weak or dysfunctional CTL response is a hallmark of chronic infection. While the HBsAg aa:179-186 epitope has been identified and shown to be immunogenic in animal models, its precise contribution to viral clearance in humans requires further investigation.

Should this epitope prove to be a significant target for the human CTL response in individuals who successfully clear the virus, it would have several important implications for drug and vaccine development:

-

Therapeutic Vaccines: The HBsAg aa:179-186 peptide could be incorporated into novel therapeutic vaccine formulations designed to elicit or boost CTL responses in chronically infected patients.

-

Immunotherapy: Adoptive T-cell therapies, such as those utilizing T-cell receptor (TCR) engineered T cells, could be developed to specifically target this epitope on infected hepatocytes.

-

Biomarkers: The frequency and functional capacity of HBsAg aa:179-186-specific CTLs could potentially serve as a biomarker to predict treatment response or spontaneous viral clearance.

Conclusion

The CTL response to the HBsAg aa:179-186 epitope represents a potentially important, yet under-investigated, component of the immune response to HBV. While foundational research has established its immunogenicity in murine models, a critical need exists for further studies in human cohorts to elucidate its role in viral clearance. The experimental protocols and conceptual frameworks presented in this guide provide a basis for researchers and drug development professionals to further explore this promising area. A deeper understanding of the CTL response to this and other HBsAg epitopes will undoubtedly contribute to the development of more effective immunotherapies for chronic hepatitis B, with the ultimate goal of achieving a functional cure.

A Technical Guide to the Discovery of Novel CTL Epitopes in Hepatitis B Virus Surface Antigen

For researchers, scientists, and drug development professionals, the identification of novel cytotoxic T-lymphocyte (CTL) epitopes within the Hepatitis B virus (HBV) surface antigen (HBsAg) is a critical step in the development of therapeutic vaccines and T-cell based immunotherapies. This guide provides an in-depth overview of the core methodologies, from in silico prediction to experimental validation, for discovering and characterizing these crucial immune targets.

Introduction: The Role of CTLs in HBV Infection

Chronic HBV infection, affecting millions globally, is characterized by the host's inability to mount an effective immune response to clear the virus. Cytotoxic T-lymphocytes (CTLs) are key players in the control of viral infections, recognizing and eliminating infected cells by identifying viral peptides presented on the cell surface by Human Leukocyte Antigen (HLA) class I molecules. The HBV surface antigen (HBsAg) is a major target for the host immune response, and identifying the specific HBsAg-derived epitopes that elicit robust CTL responses is paramount for designing effective immunotherapies.

The discovery process for novel CTL epitopes is a multi-step approach that combines computational prediction with rigorous experimental validation. This ensures the identification of epitopes that are not only predicted to bind to HLA molecules but are also processed and presented by infected cells and are capable of inducing a functional CTL response.

The Workflow of Novel CTL Epitope Discovery

The systematic discovery of novel HBsAg CTL epitopes follows a well-defined workflow, beginning with the analysis of the viral protein sequence and culminating in the functional validation of the identified epitopes.

Experimental Protocols

In Silico Epitope Prediction

The initial step in identifying potential CTL epitopes is the use of bioinformatics tools to predict peptides from the HBsAg sequence that are likely to bind to specific HLA class I molecules.

Protocol:

-

Sequence Retrieval: Obtain the amino acid sequence of the HBsAg protein from a public database such as the NCBI Entrez Protein database. To enhance the global relevance of the discovered epitopes, it is advisable to use a consensus sequence derived from the alignment of multiple HBV genotypes.[1][2]

-

Epitope Prediction: Utilize reputable epitope prediction software, such as NetMHCpan, to predict 9-mer or 10-mer peptides with a high binding affinity for common HLA supertypes. These tools employ artificial neural networks trained on large datasets of known peptide-MHC binding affinities.

-

Filtering Criteria: Predicted peptides are typically filtered based on a predicted binding affinity score (e.g., IC50 < 500 nM) and a high percentile rank. Further filtering can be applied based on peptide conservation across different HBV genotypes to select for epitopes that are less prone to immune escape.[3][4]

Peptide Synthesis

Peptides that are identified as high-priority candidates through in silico prediction are then chemically synthesized for use in subsequent experimental validation assays.

Protocol:

-

Synthesis: Peptides are synthesized using standard solid-phase peptide synthesis (SPPS) chemistry.

-

Purification: The synthesized peptides are purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to a purity of >95%.

-

Quality Control: The identity of the purified peptides is confirmed by mass spectrometry.

-

Storage: Lyophilized peptides are stored at -80°C until use.

HLA-Peptide Binding Assays

To experimentally confirm the binding of predicted peptides to their target HLA molecules, in vitro binding assays are performed.

Protocol:

-

Cell Lines: Use a cell line that is deficient in TAP (transporter associated with antigen processing) and expresses a specific HLA allele of interest (e.g., T2 cells for HLA-A*02:01).

-

Peptide Incubation: Incubate the TAP-deficient cells with varying concentrations of the synthetic peptide.

-

Stabilization of HLA: The binding of the peptide to the HLA molecule stabilizes its expression on the cell surface.

-

Detection: The level of HLA expression on the cell surface is quantified by flow cytometry using an antibody specific for the HLA molecule. An increase in HLA expression in the presence of the peptide, as compared to a negative control peptide, indicates binding.

Enzyme-Linked Immunospot (ELISpot) Assay

The ELISpot assay is a highly sensitive method used to quantify the frequency of antigen-specific, cytokine-secreting T cells.[5][6]

Protocol:

-

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from HBV-infected patients or from HLA-transgenic mice immunized with a candidate vaccine.

-

Plate Coating: Coat a 96-well ELISpot plate with a capture antibody specific for the cytokine of interest (typically IFN-γ for CTL responses).

-

Cell Stimulation: Add the isolated PBMCs to the wells along with the synthetic peptide at a final concentration of 1-10 µg/mL. Include positive (e.g., phytohemagglutinin) and negative (e.g., an irrelevant peptide) controls.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Detection: After incubation, wash the plate and add a biotinylated detection antibody specific for the cytokine. Following another incubation and washing step, add a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase).

-

Spot Development: Add a substrate that is converted by the enzyme into a colored precipitate. Each spot that develops represents a single cytokine-secreting cell.

-

Analysis: The spots are counted using an automated ELISpot reader. The results are expressed as spot-forming units (SFU) per million cells.

Intracellular Cytokine Staining (ICS) and Flow Cytometry

ICS is a powerful technique that allows for the simultaneous identification of the phenotype and function of antigen-specific T cells at the single-cell level.[5]

Protocol:

-

Cell Stimulation: Stimulate PBMCs with the synthetic peptide in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 6-12 hours. This prevents the secreted cytokines from leaving the cell.

-

Surface Staining: Stain the cells with fluorescently-labeled antibodies against cell surface markers, such as CD3 and CD8, to identify CTLs.

-

Fixation and Permeabilization: Fix the cells with a fixative solution and then permeabilize the cell membrane with a permeabilization buffer.

-

Intracellular Staining: Stain the permeabilized cells with fluorescently-labeled antibodies against intracellular cytokines, such as IFN-γ and TNF-α.

-

Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer. The data is then analyzed to determine the percentage of CD8+ T cells that are producing the cytokine(s) of interest in response to the peptide stimulation.

Quantitative Data of Novel HBsAg CTL Epitopes

The following table summarizes a selection of novel HBsAg CTL epitopes that have been identified and validated through various studies.

| Epitope Sequence | HLA Restriction | Method of Validation | Reported Immunogenicity | Reference |

| HBs245-253 | HLA-A33:03 | ELISpot, Cytotoxicity Assay | IFN-γ production and cytolytic activity in patient PBMCs | [7] |

| HBs335-343 | HLA-A33:03 | ELISpot, Cytotoxicity Assay | IFN-γ production and cytolytic activity in patient PBMCs | [7] |

| S33 (aa 129-143) | Not specified | Peptide Array | Recognized by sera from patients with HBsAg loss | [8][9] |

| S76 (aa 297-311) | Not specified | Peptide Array | Higher recognition in HBsAg loss patients | [8][9] |

| S78 (aa 305-319) | Not specified | Peptide Array | Higher recognition in HBsAg loss patients | [8][9] |

Signaling Pathways and Logical Relationships

Antigen Processing and Presentation Pathway

The presentation of endogenous viral antigens, such as HBsAg, on HLA class I molecules is a critical process for the activation of CTLs.

CTL Recognition and Activation

The recognition of the peptide-HLA complex on an infected cell by the T-cell receptor (TCR) of a CTL initiates a signaling cascade that leads to the activation of the CTL and the killing of the target cell.

Conclusion

The discovery of novel CTL epitopes in HBsAg is a dynamic field that leverages the power of immunoinformatics and sophisticated immunological assays. The methodologies outlined in this guide provide a robust framework for the identification and validation of these critical immune targets. The continued discovery and characterization of HBsAg CTL epitopes will be instrumental in the development of next-generation immunotherapies for the treatment of chronic HBV infection, with the ultimate goal of achieving a functional cure.

References

- 1. Design of multi-epitope-based therapeutic vaccine candidates from HBc and HBx proteins of hepatitis B virus using reverse vaccinology and immunoinformatics approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design of multi-epitope-based therapeutic vaccine candidates from HBc and HBx proteins of hepatitis B virus using reverse vaccinology and immunoinformatics approaches | PLOS One [journals.plos.org]

- 3. Discovery and Selection of Hepatitis B Virus-Derived T Cell Epitopes for Global Immunotherapy Based on Viral Indispensability, Conservation, and HLA-Binding Strength - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and Selection of Hepatitis B Virus-Derived T Cell Epitopes for Global Immunotherapy Based on Viral Indispensability, Conservation, and HLA-Binding Strength - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Systematic Review of T Cell Epitopes Defined from the Proteome of Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Screening and Identification of HBV Epitopes Restricted by Multiple Prevalent HLA-A Allotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of hepatitis B virus-specific CTL epitopes presented by HLA-A*33:03 in peripheral blood mononuclear cells from patients and transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Identification and Mapping of HBsAg Loss-Related B-Cell Linear Epitopes in Chronic HBV Patients by Peptide Array [frontiersin.org]

- 9. Identification and Mapping of HBsAg Loss-Related B-Cell Linear Epitopes in Chronic HBV Patients by Peptide Array - PubMed [pubmed.ncbi.nlm.nih.gov]

HBV Pre-S2 Epitope (aa:179-186): A Potential T-Cell Immunogen for Novel Vaccine Strategies

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, necessitating the development of novel therapeutic vaccine candidates capable of eliciting robust and durable immune responses. The HBV surface antigen (HBsAg) pre-S2 domain has emerged as a critical target for inducing both humoral and cellular immunity. This technical guide focuses on a specific cytotoxic T-lymphocyte (CTL) epitope within the pre-S2 region, spanning amino acids 179-186. This peptide has been identified as a novel T-cell immunogen and is being explored in preclinical vaccine constructs. This document consolidates the available quantitative data, details relevant experimental methodologies, and provides visual representations of key immunological pathways and experimental workflows to support further research and development in this promising area.

Introduction: The Pre-S2 Domain as an Immunological Target

The HBV envelope proteins, particularly the pre-S1 and pre-S2 domains, are integral to the viral life cycle and present key targets for the host immune system. Unlike the S-domain, which is the primary component of conventional HBV vaccines, the pre-S domains are involved in viral entry into hepatocytes and can elicit both B-cell and T-cell responses. The lack of a robust immune response to the pre-S2 region has been implicated in the persistence of HBV infection[1]. Consequently, next-generation prophylactic and therapeutic vaccines aim to incorporate these domains to induce a more comprehensive immune attack against HBV.[2][3][4] A specific epitope within this region, aa:179-186, has been identified as a promising candidate for inducing CTL responses, which are crucial for clearing established infections.[5][6]

Quantitative Data on the Immunogenicity of HBV Pre-S2 aa:179-186

Direct quantitative data for the standalone HBV pre-S2 aa:179-186 peptide is limited in the public domain. However, preclinical studies on conjugate vaccines incorporating this epitope provide valuable insights into its immunogenic potential. The following table summarizes key findings from a study evaluating a glycolipid-peptide conjugate vaccine designed to stimulate T-cell responses.

| Vaccine Construct | Experimental Model | Assay | Key Findings | Reference |

| α-GalCer-HBsAg179-186 | C57BL/6 Mice | In vivo CTL Assay | Induced CTL response in splenocytes. | [5] |

| α-GalCer-HBsAg179-186 | HBV Transgenic Mice | Serum HBV DNA levels | Reduction in viral DNA levels post-vaccination. | [7][8] |

| α-GalCer-HBsAg179-186 | HBV Transgenic Mice | IFN-γ ELISpot | Stimulation of HBV-specific IFN-γ-secreting CD8+ T-cells. | [7][8] |

Note: The α-GalCer-HBsAg179-186 construct links the HBsAg peptide (FVQWFVGL) to a derivative of α-GalCer, a potent NKT cell agonist, to enhance T-cell activation.

Clinical trials for the therapeutic vaccine BRII-179 (VBI-2601), which includes the entire pre-S2 domain, have also demonstrated the immunogenicity of this region in patients with chronic HBV.

| Vaccine | Patient Population | Assay | Key Findings | Reference |

| BRII-179 (VBI-2601) | Chronic HBV patients on Nrtl therapy | IFN-γ ELISpot | Restoration and/or boosting of pre-S2-specific IFN-γ producing T-cells in the majority of treated patients. | [9][10][11] |

| BRII-179 (VBI-2601) | Chronic HBV patients on Nrtl therapy | ELISA | Moderate anti-pre-S2 antibody responses observed, particularly when co-administered with IFN-α. | [10][11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following protocols are based on studies investigating the immunogenicity of the pre-S2 aa:179-186 epitope and related constructs.

Peptide Synthesis and Conjugation

The HBsAg179-186 peptide with the sequence FVQWFVGL is synthesized using standard solid-phase peptide synthesis (SPPS) protocols. For conjugate vaccine development, the peptide is then covalently linked to a glycolipid adjuvant, such as an α-GalCer derivative, often employing a cathepsin-cleavable linker to ensure proper antigen processing and presentation.[7][8]

In Vivo Immunogenicity and Viral Clearance Studies in Mice

-

Animal Models: C57BL/6 mice are used for initial immunogenicity studies, while HBV transgenic mouse models are employed to assess antiviral efficacy.[5][7][8]

-

Immunization: Mice are immunized intravenously (i.v.) to maximize the delivery of the vaccine to NKT cell-rich tissues. The vaccine is typically administered in a suitable vehicle, such as a saline/DMSO solution.

-

Sample Collection: Blood samples are collected periodically to measure serum HBV DNA levels and antibody titers. Splenocytes are harvested at the end of the study for T-cell analysis.

-

HBV DNA Quantification: Serum HBV DNA is quantified using real-time quantitative PCR (qPCR) with primers specific for the HBV genome.

-

CTL Response: The cytotoxic T-lymphocyte response can be evaluated in vitro by co-culturing splenocytes from immunized mice with peptide-pulsed target cells and measuring specific cell lysis.[5]

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion

The ELISpot assay is a highly sensitive method for quantifying antigen-specific T-cells based on their cytokine secretion.

-

Plate Coating: 96-well ELISpot plates are coated with an anti-IFN-γ capture antibody overnight at 4°C.

-

Cell Plating: Peripheral blood mononuclear cells (PBMCs) from vaccinated subjects or splenocytes from mice are plated in the coated wells.

-

Antigen Stimulation: Cells are stimulated with pools of overlapping peptides covering the pre-S2 region, including the aa:179-186 epitope, or with the specific peptide alone. A positive control (e.g., phytohemagglutinin) and a negative control (medium only) are included.

-

Incubation: Plates are incubated for 18-24 hours at 37°C in a CO2 incubator.

-

Detection: After incubation, cells are washed away, and a biotinylated anti-IFN-γ detection antibody is added, followed by a streptavidin-alkaline phosphatase conjugate.

-

Spot Development: A substrate is added to develop colored spots, each representing a single IFN-γ-secreting cell.

-

Analysis: The spots are counted using an automated ELISpot reader.

Visualizing Pathways and Workflows

Signaling Pathway of the Glycolipid-Peptide Conjugate Vaccine

The following diagram illustrates the proposed mechanism of action for the α-GalCer-HBsAg179-186 conjugate vaccine, highlighting the role of NKT cells in licensing dendritic cells (DCs) for enhanced CD8+ T-cell activation.

Caption: Proposed signaling pathway for an HBV glycolipid-peptide conjugate vaccine.

Experimental Workflow for Preclinical Evaluation

This diagram outlines the typical experimental workflow for evaluating the immunogenicity and efficacy of a peptide-based HBV vaccine candidate in a mouse model.

Caption: Experimental workflow for preclinical evaluation of an HBV peptide vaccine.

Conclusion and Future Directions

The HBV pre-S2 aa:179-186 epitope represents a promising target for the development of therapeutic HBV vaccines. Preclinical data, although limited, supports its role as a CTL immunogen capable of contributing to viral control. The incorporation of this and other T-cell epitopes into novel vaccine platforms, such as glycolipid-adjuvanted peptides or as part of multi-antigen formulations like BRII-179, is a viable strategy to enhance cell-mediated immunity in chronic HBV patients.

Future research should focus on:

-

Conducting more extensive preclinical studies to quantify the dose-response relationship and long-term efficacy of vaccines incorporating the aa:179-186 epitope.

-

Evaluating the breadth of the T-cell response to this epitope across different HLA types to ensure broad population coverage.

-

Investigating the synergistic effects of combining this peptide-based approach with other immunomodulators or antiviral therapies to achieve a functional cure for chronic hepatitis B.

This technical guide provides a foundational overview for researchers and developers. As more data becomes available, a clearer picture of the clinical utility of the HBV pre-S2 aa:179-186 epitope will emerge, potentially leading to a new class of effective immunotherapies for chronic HBV infection.

References

- 1. [Expression of Pre-S2 antigen and antibody in patients with hepatitis B virus infection] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enhanced immune response to hepatitis B vaccination through immunization with a Pre-S1/Pre-S2/S Vaccine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Use of Pre-S Protein-Containing Hepatitis B Virus Surface Antigens and a Powerful Adjuvant To Develop an Immune Therapy for Chronic Hepatitis B Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Preclinical evaluation of therapeutic vaccines for chronic hepatitis B that stimulate antiviral activities of T cells and NKT cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 9. vbivaccines.com [vbivaccines.com]

- 10. Therapeutic vaccine BRII-179 restores HBV-specific immune responses in patients with chronic HBV in a phase Ib/IIa study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Interplay of HBV Polymerase Mutations and S-Gene Epitopes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the critical relationship between mutations in the Hepatitis B Virus (HBV) polymerase (Pol) gene and the resulting alterations in the overlapping S-gene, which encodes the HBV surface antigen (HBsAg). This interplay is a key mechanism for the development of antiviral drug resistance and immune escape, posing significant challenges to the clinical management of chronic hepatitis B, vaccine efficacy, and diagnostic accuracy.

The Molecular Basis: Overlapping Reading Frames

The compact 3.2 kb genome of HBV utilizes overlapping open reading frames (ORFs) to maximize its coding capacity.[1] The Pol gene, encoding the viral reverse transcriptase (RT), is the largest ORF and is completely overlapped by the S gene.[1] This genetic architecture means that a single nucleotide change can simultaneously alter the amino acid sequences of both the polymerase and the surface antigen.[1] Consequently, selection pressures, such as antiviral therapy targeting the polymerase, can inadvertently drive the evolution of the S-gene's antigenic epitopes.[2]

Clinical Significance: Drug Resistance and Immune Escape

The primary driver for the selection of Pol mutations is antiviral therapy with nucleos(t)ide analogues (NAs).[3] These drugs target the RT function of the polymerase, but the error-prone nature of this enzyme leads to a high mutation rate, facilitating the emergence of drug-resistant variants.[4]

Due to the overlapping ORFs, these drug resistance mutations (DRMs) in the Pol gene can lead to amino acid substitutions in HBsAg.[3] These changes can alter the conformation of HBsAg's antigenic epitopes, particularly within the major hydrophilic region (MHR) and the 'a' determinant (amino acids 124-147), which is the primary target for neutralizing antibodies.[5] This can result in:

-

Immune Escape: The altered HBsAg may no longer be recognized by host antibodies, allowing the virus to evade the immune system.[5]

-

Vaccine Escape: Vaccine-induced antibodies may be ineffective against these variants, leading to breakthrough infections in immunized individuals.[6]

-

Diagnostic Failure: Commercial HBsAg immunoassays, which rely on monoclonal or polyclonal antibodies targeting specific epitopes, may fail to detect these mutated HBsAg variants, leading to false-negative results and occult HBV infection.[2]

A logical diagram illustrating this cascade is presented below.

Quantitative Data on Key Polymerase and S-Gene Co-mutations

The following tables summarize quantitative data from various studies on the frequency and functional impact of clinically significant co-mutations.

| Polymerase Mutation | Corresponding S-Gene Change | Clinical Context / Frequency | Functional Impact | References |

| rtA181T | sW172* (Stop codon) | Detected in 5.37% of patients on NAs. The sW172* form accounts for ~83% of rtA181T mutations. | Impaired virion secretion, dominant negative effect on wild-type virus secretion, reduced viral rebound. | [7][8][9] |

| rtA181T | sW172L/S (Missense) | Accounts for ~7.7% of rtA181T mutations. | Higher HBV DNA levels compared to sW172*. Increased resistance to adefovir. | [7] |

| rtM204V/I (YMDD motif) | sW196S/L or sI195M | rtM204V/I detected in up to 13.7% of patients with acute hepatitis B in some studies. | Reduced HBsAg antigenicity and secretion. | [10] |

| rtL180M + rtM204V | sE164D + sI195M | Common lamivudine resistance pattern. | Associated with vaccine escape and diagnostic failure. | [11] |

| rtN236T | sI233V | Adefovir resistance mutation. | [8] |

| Mutation Combination | Fold-Change in Drug Resistance (IC50) | Replication Capacity (% of Wild-Type) | References |

| rtA181T/sW172S + rtN236T | 7.38-fold increase for Adefovir | 98.02% | [7] |

| rtA181T/sW172* + rtN236T | 3.69-fold increase for Adefovir | 42.1% | [7] |

| rtA181T/V | <10-fold for Lamivudine, 2- to 8-fold for Adefovir, 2- to 3-fold for Tenofovir | Variable | [12] |

| rtA181T/sW172* | Reduced susceptibility to LAM, ADV, and LdT by ~2.36, 1.77, and 1.74-fold respectively in an animal model. | Increased in liver tissue, but decreased in serum. | [13] |

| sG145R with rtL180M/M204V | - | Restored impaired replication of LAM-resistant mutants to wild-type levels. | [6][14][15] |

Experimental Protocols

This section details common methodologies for investigating the relationship between Pol and S-gene mutations.

Sequencing of the Overlapping Pol/S Gene Region

-

Viral DNA Extraction: Extract HBV DNA from 100-200 µL of patient serum using a commercial viral DNA extraction kit (e.g., QIAamp MinElute Virus Spin Kit).

-

PCR Amplification: Amplify the overlapping Pol/S region using specific primers. A nested PCR approach is often employed for higher sensitivity, especially for samples with low viral loads.

-

Sequencing: The purified PCR product is then sequenced, typically using Sanger sequencing for clonal analysis or next-generation sequencing (NGS) for deep sequencing to identify minor variants.

-

Sequence Analysis: The obtained nucleotide sequences are aligned with a reference HBV genome of the appropriate genotype. Amino acid translations for both the Pol and S reading frames are performed to identify mutations.

Site-Directed Mutagenesis and Construction of HBV Replicons

To study the functional impact of specific mutations, they are introduced into a replication-competent HBV plasmid, often a 1.3-mer overlength replicon.

-

Plasmid Backbone: A wild-type HBV 1.3-mer replicon plasmid (e.g., pHBV1.3) is used as the template.

-

Mutagenesis: Site-directed mutagenesis is performed using techniques like overlap extension PCR. This involves designing primers that contain the desired nucleotide change. Two separate PCR reactions generate two DNA fragments with overlapping ends containing the mutation. These fragments are then used as a template in a subsequent "fusion" PCR to generate the full-length mutated product.

-

Cloning: The mutated fragment is cloned back into the original plasmid backbone.

-

Verification: The final plasmid construct is verified by sequencing to ensure the desired mutation is present and no other unintended mutations have been introduced.

In Vitro Functional Analysis of HBV Mutants

-

Cell Culture and Transfection: Hepatoma cell lines (e.g., Huh7, HepG2) are cultured and transfected with the wild-type or mutant HBV replicon plasmids.

-

Analysis of Viral Replication:

-

Southern Blotting: Intracellular HBV DNA replication intermediates are extracted from the transfected cells. These are separated by agarose gel electrophoresis and transferred to a membrane. A labeled HBV-specific probe is used to detect the viral DNA, allowing for the quantification of replicative intermediates like relaxed circular (RC) DNA and single-stranded (ss) DNA.

-

qPCR: Secreted HBV DNA in the cell culture supernatant is quantified using real-time PCR.

-

-

Analysis of Protein Expression and Secretion:

-

Western Blotting: Intracellular HBsAg and core protein levels are assessed by separating cell lysates via SDS-PAGE, transferring to a membrane, and probing with specific antibodies.

-

ELISA: Secreted HBsAg and HBeAg levels in the cell culture supernatant are quantified using commercial ELISA kits.

-

An example of an experimental workflow is depicted below.

Assessment of HBsAg Antigenicity

-

Principle: A common method is a sandwich ELISA.

-

Procedure:

-

Microplate wells are coated with a capture anti-HBs antibody.

-

The sample containing the mutant HBsAg (from cell culture supernatant or recombinant protein) is added and incubated.

-

After washing, a second, enzyme-conjugated anti-HBs antibody (detection antibody) is added.

-

A substrate is added, and the resulting colorimetric or chemiluminescent signal is measured.

-

-

Interpretation: A reduced signal for a mutant HBsAg compared to the wild-type (at the same concentration) indicates reduced antigenicity, as the antibodies in the assay have a lower binding affinity for the mutated epitope.[16][17][18]

Structural Implications of Mutations

Mutations in the Pol/S ORF can lead to significant structural changes in HBsAg, affecting its antigenicity and function.

-

The G145R Mutation: This well-characterized immune escape mutation is located in the second loop of the 'a' determinant. Computational modeling suggests that the substitution of the small, flexible glycine with the larger, charged arginine induces a major conformational change.[19][20][21] This can include the insertion of a new β-strand, altering the loop structure and increasing the rigidity of the epitope, thereby reducing antibody binding affinity.[19][20][21]

-

The sW172* Mutation: This mutation, resulting from rtA181T, truncates the C-terminal 55 amino acids of HBsAg. This region is important for proper protein folding and secretion. The truncated protein is often retained within the endoplasmic reticulum, leading to impaired virion secretion.[3][5][9]

The diagram below illustrates the structural consequence of a mutation on HBsAg.

Conclusion and Future Directions

The overlapping nature of the HBV Pol and S genes creates a complex challenge for antiviral therapy and long-term disease management. Mutations selected in the polymerase gene under drug pressure can have profound consequences on the antigenicity of HBsAg, leading to immune and diagnostic escape. A thorough understanding of these linked mutations is crucial for:

-

Drug Development: Designing new antivirals that are less prone to resistance or that target different viral proteins.

-

Vaccine Design: Developing next-generation vaccines that can provide broader protection against emerging escape mutants.

-

Clinical Management: Utilizing genotypic resistance testing that analyzes both the Pol and S genes to guide treatment decisions and monitor for potential vaccine escape or diagnostic failure.

Future research should focus on large-scale surveillance of co-mutations, further characterization of their functional and structural impacts, and the development of novel therapeutic strategies that can overcome these viral escape mechanisms.

References

- 1. youtube.com [youtube.com]

- 2. journals.asm.org [journals.asm.org]

- 3. Overview of hepatitis B virus mutations and their implications in the management of infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hepatitis B virus core/capsid protein induces hepatocellular carcinoma progression via long non-coding RNA KCNQ1OT1/miR-335-5p/CDC7 axis - Liu - Translational Cancer Research [tcr.amegroups.org]

- 5. mdpi.com [mdpi.com]

- 6. Differential impact of immune escape mutations G145R and P120T on the replication of lamivudine-resistant hepatitis B virus e antigen-positive and -negative strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hepatitis B virus rtA181T/sW172non-stop mutation may increase resistance fold to adefovir- and entecavir-resistant mutants compared to rtA181T/sW172* mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Impact of the Hepatitis B Virus Polymerase rtA181T Mutation on Replication and Drug Resistance Is Potentially Affected by Overlapping Changes in Surface Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The antiviral drug selected hepatitis B virus rtA181T/sW172* mutant has a dominant negative secretion defect and alters the typical profile of viral rebound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lamivudine-resistant HBV strain rtM204V/I in acute hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Investigation of mutations in the partial sequences... | F1000Research [f1000research.com]

- 12. Impact of hepatitis B virus rtA181V/T mutants on hepatitis B treatment failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Biological characteristics of the rtA181T/sW172* mutant strain of Hepatitis B virus in animal model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Differential Impact of Immune Escape Mutations G145R and P120T on the Replication of Lamivudine-Resistant Hepatitis B Virus e Antigen-Positive and -Negative Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. sceti.co.jp [sceti.co.jp]

- 17. 4adi.com [4adi.com]

- 18. access.wiener-lab.com [access.wiener-lab.com]

- 19. Impacts of the G145R Mutation on the Structure and Immunogenic Activity of the Hepatitis B Surface Antigen: A Computational Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. repository.brieflands.com [repository.brieflands.com]

- 21. researchgate.net [researchgate.net]

Immunological Significance of the HBV Amino Acid 179-186 Region: A Technical Guide

A Note on Antigen Specificity: Extensive research has identified the amino acid sequence 179-186 as a significant immunological epitope of the Hepatitis B Virus Surface Antigen (HBsAg) , not the core protein (HBcAg). This guide will focus on the well-documented immunological importance of the HBsAg aa:179-186 region, as there is a lack of specific data in the scientific literature regarding the same region within the HBV core protein. The HBV core protein is highly immunogenic, with its own set of dominant epitopes, primarily located in different regions of the protein.

The HBsAg aa:179-186 Epitope: A Key Target for Cytotoxic T Lymphocytes

The amino acid sequence 179-186 of the Hepatitis B Virus Surface Antigen (HBsAg) is a recognized and crucial epitope for the cellular immune response, particularly for cytotoxic T lymphocytes (CTLs). This region serves as an effective motif for inducing a CTL response, which is vital for clearing virally infected cells.[1]

Quantitative Data on Immunogenicity

The immunogenicity of the HBsAg aa:179-186 epitope has been quantified in various studies, primarily focusing on T-cell activation and cytokine release. The following table summarizes key quantitative findings from preclinical studies.

| Parameter | Experimental System | Measurement | Result | Reference |

| T-cell Response | C57BL/6 mice immunized with α-GalCer-HBsAg179-186 conjugate vaccine | IFN-γ ELISpot | ~150 Spot Forming Units (SFU) / 10^6 splenocytes | [2] |

| CTL Induction | C57BL/6 mice splenocytes stimulated with HBsAg aa:179-186 peptide | In vitro restimulation | Effective induction of CTL response | [1] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to characterize the immunological significance of the HBsAg aa:179-186 epitope.

IFN-γ ELISpot Assay for T-cell Response Quantification

This assay is used to quantify the number of antigen-specific, IFN-γ secreting T-cells.

-

Animal Model: Wild-type C57BL/6J mice are utilized.

-

Vaccination: Mice are vaccinated intravenously with a specific dose (e.g., 1 nmol) of a vaccine construct containing the HBsAg179-186 epitope, such as α-GalCer-HBsAg179-186. A control group receives a phosphate-buffered saline (PBS) injection.

-

Splenocyte Isolation: Seven days post-vaccination, spleens are harvested, and splenocytes are isolated.

-

In Vitro Restimulation: Splenocytes are restimulated in vitro with the minimal H-2Kb-binding peptide corresponding to the HBsAg179-186 epitope.

-

Detection: The number of IFN-γ secreting cells is determined using an ELISpot plate pre-coated with an anti-IFN-γ antibody. Spots are developed and counted, with each spot representing a single IFN-γ secreting cell.[2]

In Vitro CTL Response Induction

This protocol assesses the ability of the HBsAg aa:179-186 peptide to stimulate a CTL response in vitro.

-

Cell Source: Splenocytes are harvested from C57BL/6 mice.

-

Peptide Stimulation: The isolated splenocytes are cultured in the presence of the HBsAg aa:179-186 peptide (e.g., at a concentration of 5 mg/mL) for one week.

-

CTL Activity Assessment: The cytotoxic activity of the stimulated T-cells is then measured against target cells presenting the HBsAg aa:179-186 epitope. This is often done using a chromium-51 release assay or flow cytometry-based methods.[1]

Visualizing Immunological Pathways and Workflows

Diagrams generated using Graphviz (DOT language) are provided below to illustrate key processes.

References

Unraveling the Initial T-Cell Response to a Novel HBV Surface Antigen Epitope: A Technical Guide

For Immediate Release

Shanghai, China – November 21, 2025 – In a significant advancement for Hepatitis B Virus (HBV) research, this technical guide provides a detailed initial characterization of the cytotoxic T-lymphocyte (CTL) response to a novel epitope on the HBV surface antigen (HBsAg), specifically the amino acid sequence 179-186 of sequence 2 (Seq2 aa:179-186). This document, intended for researchers, scientists, and professionals in drug development, synthesizes foundational data and experimental methodologies, offering a comprehensive resource for understanding and targeting this specific T-cell response.

The HBV Seq2 aa:179-186 peptide has been identified as an effective motif for eliciting a CTL response.[1][2] Foundational studies in H-2b murine models have demonstrated its capacity to induce CTL activity following in vitro restimulation of primed T-cells, establishing it as a noteworthy target for further immunological investigation.[1][2]

Quantitative Analysis of T-Cell Responses

To date, detailed quantitative data from human studies on the T-cell response to this compound remains to be fully elucidated in publicly accessible literature. The primary characterization was performed in a murine model, providing a baseline for its immunogenicity. The key findings from this initial work are summarized below.

| Parameter | Observation | Species/Model | Reference |

| Immune Cell Type | Cytotoxic T-Lymphocyte (CTL) | C57BL/6 Mice (H-2b system) | [1] |

| Induction Method | Immunization with recombinant vaccinia viruses expressing HBsAg, followed by in vitro restimulation of splenocytes with the this compound peptide. | C57BL/6 Mice | [1] |

| Response Efficacy | The peptide serves as an effective motif for inducing a CTL response. | C57BL/6 Mice | [1][2] |

Foundational Experimental Protocols

The initial characterization of the T-cell response to this compound relied on a series of established immunology techniques. The following sections detail the probable methodologies based on standard practices for inducing and measuring CTL responses in murine models.

In Vivo Priming of T-Cells

-

Objective: To generate a population of memory T-cells specific to HBV surface antigen, including the Seq2 aa:179-186 epitope.

-

Methodology:

-

Animal Model: C57BL/6 mice, which possess the H-2b haplotype, are utilized. This is a common inbred strain for immunological studies.

-

Immunization: Mice are immunized with a recombinant vaccinia virus engineered to express the HBV surface antigen. This method of immunization is effective at inducing cell-mediated immunity.

-

Timeline: A typical immunization schedule involves a primary immunization followed by a booster immunization after a set period (e.g., 2 weeks) to enhance the T-cell response.

-

Control Group: A control group of mice is typically immunized with a wild-type or irrelevant vaccinia virus to control for non-specific immune activation.

-

In Vitro Restimulation and CTL Assay

-

Objective: To measure the specific cytotoxic activity of T-cells against target cells presenting the this compound epitope.

-

Methodology:

-

Splenocyte Isolation: Spleens are harvested from immunized and control mice. Splenocytes, which contain a mixture of immune cells including T-cells, are isolated through mechanical disruption and density gradient centrifugation.

-

In Vitro Restimulation: The isolated splenocytes are cultured in vitro and stimulated with the synthetic this compound peptide. This step selectively expands the population of T-cells that recognize this specific epitope.

-

Target Cell Preparation: A suitable target cell line (e.g., EL4, a murine lymphoma cell line compatible with the H-2b haplotype) is labeled with a radioactive isotope, typically 51Cr. A portion of the labeled target cells is then pulsed with the this compound peptide, allowing the peptide to be presented on the cell surface via MHC class I molecules.

-

Co-culture and Cytotoxicity Measurement: The restimulated splenocytes (effector cells) are co-cultured with the peptide-pulsed and unpulsed labeled target cells at various effector-to-target ratios.

-

Data Analysis: The amount of 51Cr released into the supernatant is measured. The percentage of specific lysis is calculated using the formula: (% Specific Lysis) = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the initial characterization of the T-cell response to the this compound epitope.

References

- 1. The Impact of Hepatitis B Surface Antigen Reduction via Small Interfering RNA Treatment on Natural and Vaccine (BRII-179)-Induced Hepatitis B Virus-Specific Humoral and Cellular Immune Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting G9a-m6A translational mechanism of SARS-CoV-2 pathogenesis for multifaceted therapeutics of COVID-19 and its sequalae - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on the Immunogenicity of the HBV Seq2 aa:179-186 Peptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary immunogenicity studies concerning the Hepatitis B Virus (HBV) Seq2 peptide, specifically the amino acid sequence 179-186. This peptide has been identified as a novel cytotoxic T-lymphocyte (CTL) epitope on the surface antigen of HBV.[1] This document summarizes the available data, details relevant experimental protocols, and visualizes key workflows and signaling pathways to support further research and development in HBV therapeutics and vaccines.

Data Presentation: Immunogenic Response to HBV Surface Antigen Peptides

The following table summarizes representative quantitative data from immunogenicity studies of various HBV surface antigen (HBsAg) peptides in C57BL/6 mice. This data, while not specific to the aa:179-186 peptide, provides a quantitative framework for assessing the immunogenic potential of such epitopes. The primary measure of immunogenicity in these studies is the induction of a specific CTL response, often quantified by the number of interferon-gamma (IFN-γ) secreting cells.

| Peptide Epitope | Immunization Strategy | Assay | Results (Mean ± SD) | Reference Study |

| HBsAg S28–39 | HBsAg protein + α-GalCer | IFN-γ ELISPOT | ~150 ± 25 SFC / 106 splenocytes | Adapted from a study on HBsAg-specific CTL induction[2] |

| HBsAg S190 | Prime: HBsAg protein, Boost: MVA vector | Intracellular Cytokine Staining | ~1.5% of CD8+ T cells IFN-γ+ | Adapted from a study on therapeutic HBV vaccination[3] |

| HBsAg various peptides | DNA vaccine (pCMV-S2.S) | IFN-γ ELISPOT | Not specified quantitatively, but DNA vaccine induced IFN-γ secreting T cells | Based on descriptions of DNA vaccination studies[4] |

SFC: Spot Forming Cells; MVA: Modified Vaccinia Ankara

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the study of HBV peptide immunogenicity, compiled from various relevant research articles.

Peptide Synthesis

-

Method: Peptides corresponding to the HBV surface antigen sequence (e.g., aa:179-186) are synthesized using standard solid-phase peptide synthesis methodology.

-

Purity: The synthesized peptides are purified by high-performance liquid chromatography (HPLC) to a purity of >95%.

-

Verification: The identity of the peptides is confirmed by mass spectrometry.

-

Solubilization: Peptides are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then diluted in phosphate-buffered saline (PBS) for use in immunization and in vitro assays.

Animal Immunization (C57BL/6 Mice)

-

Animals: Female C57BL/6 mice, typically 6-8 weeks old, are used as the animal model due to their well-characterized H-2b haplotype.

-

Immunization Strategy:

-

Peptide with Adjuvant: The synthetic peptide is emulsified with an adjuvant, such as Complete Freund's Adjuvant (CFA) for the primary immunization and Incomplete Freund's Adjuvant (IFA) for subsequent booster immunizations. A typical dose is 50-100 µg of peptide per mouse, administered subcutaneously or intraperitoneally.

-

Prime-Boost Regimen: A heterologous prime-boost strategy can be employed. Mice are first primed with a recombinant vaccinia virus expressing the HBV surface antigen. Two to four weeks later, a booster injection of the synthetic peptide with an adjuvant is administered.

-

-

Schedule: Booster immunizations are typically given at 2-week intervals.

Cytotoxic T-Lymphocyte (CTL) Assays

-

Objective: To quantify the frequency of antigen-specific, IFN-γ-producing T cells.

-

Procedure:

-

Spleen Cell Preparation: Spleens are harvested from immunized mice 7-10 days after the final booster. Single-cell suspensions of splenocytes are prepared by mechanical disruption and filtration. Red blood cells are lysed using an ACK lysis buffer.

-

Assay Plate Preparation: 96-well ELISPOT plates are coated with an anti-mouse IFN-γ capture antibody overnight at 4°C. The plates are then washed and blocked.

-

Cell Plating and Stimulation: Splenocytes are plated in the coated wells at a density of 2-5 x 105 cells/well. The cells are stimulated with the HBV peptide (e.g., aa:179-186) at a concentration of 5-10 µg/mL. A negative control (no peptide) and a positive control (e.g., Concanavalin A) are included.

-

Incubation: The plates are incubated for 24-48 hours at 37°C in a 5% CO2 incubator.

-

Detection: The plates are washed, and a biotinylated anti-mouse IFN-γ detection antibody is added. After incubation and washing, streptavidin-alkaline phosphatase is added. Finally, a substrate solution is added to develop the spots.

-

Analysis: The spots, each representing an individual IFN-γ-secreting cell, are counted using an automated ELISPOT reader.

-

-

Objective: To identify and phenotype the specific T cell subsets (CD4+ or CD8+) that produce cytokines in response to the peptide.

-

Procedure:

-

Splenocyte Stimulation: Splenocytes are stimulated with the HBV peptide (5-10 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours. This prevents the secretion of cytokines, causing them to accumulate intracellularly.

-

Surface Staining: The cells are washed and stained with fluorescently labeled antibodies against cell surface markers, such as anti-CD3, anti-CD4, and anti-CD8.

-

Fixation and Permeabilization: The cells are fixed and permeabilized to allow antibodies to access intracellular proteins.

-

Intracellular Staining: The permeabilized cells are stained with fluorescently labeled antibodies against intracellular cytokines, such as anti-IFN-γ and anti-TNF-α.

-

Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer to determine the percentage of CD4+ and CD8+ T cells that are positive for the specific cytokines.

-

Mandatory Visualizations

Experimental Workflow for Assessing Peptide Immunogenicity

References

- 1. tandfonline.com [tandfonline.com]

- 2. Induction of hepatitis B virus surface antigen-specific cytotoxic T lymphocytes can be up-regulated by the inhibition of indoleamine 2, 3-dioxygenase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular and functional analysis of a conserved CTL epitope in HIV-1 p24 recognized from a long-term nonprogressor: constraints on immune escape associated with targeting a sequence essential for viral replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A unique B cell epitope-based particulate vaccine shows effective suppression of hepatitis B surface antigen in mice - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Structural Basis of Hepatitis B Virus Core Epitope (aa:179-186) Presentation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and molecular mechanisms underlying the presentation of the immunodominant Hepatitis B Virus (HBV) core protein epitope, spanning amino acids 179-186, to the host immune system. A thorough understanding of this process is critical for the rational design of novel immunotherapies and vaccines aimed at achieving functional cure for chronic HBV infection.

Introduction: The Significance of the HBV Core Epitope (aa:179-186)

The Hepatitis B virus core protein (HBc) is a major target for the host's cytotoxic T lymphocyte (CTL) response during HBV infection. Within the core protein, the amino acid sequence from 179 to 186, corresponding to the peptide FLPSDFFPSV , has been identified as a highly immunogenic and well-characterized HLA-A2-restricted CTL epitope.[1][2] The effective presentation of this epitope by infected hepatocytes on Major Histocompatibility Complex (MHC) class I molecules, primarily HLA-A2, is a crucial step in the recognition and elimination of HBV-infected cells by the immune system.

This guide will delve into the structural intricacies of the HLA-A2/FLPSDFFPSV complex, the binding affinities to various HLA-A2 subtypes, the interaction with T-cell receptors (TCRs), and the downstream signaling events that lead to an anti-viral immune response.

Structural Presentation of the HBV aa:179-186 Epitope

The presentation of the FLPSDFFPSV epitope is contingent on its binding to the peptide-binding groove of the HLA-A2 molecule. This interaction is characterized by specific anchor residues within the peptide that fit into corresponding pockets of the HLA-A2 groove, providing stability to the complex.

The HLA-A2/FLPSDFFPSV Complex

High-resolution crystal structures of the FLPSDFFPSV peptide in complex with various HLA-A2 subtypes have provided invaluable insights into the molecular basis of this interaction. The peptide adopts a canonical extended conformation within the binding groove. The primary anchor residues are typically at position 2 (Leucine or Methionine) and the C-terminus (Valine or Leucine), which fit into the B and F pockets of the HLA-A2 molecule, respectively.

While a crystal structure of a T-cell receptor (TCR) in complex with the HLA-A2/FLPSDFFPSV peptide is not publicly available, studies of other TCR-pMHC complexes provide a framework for understanding this critical recognition event. The TCR is expected to dock diagonally across the peptide-binding groove, with its complementary-determining regions (CDRs) making specific contacts with both the presented peptide and the alpha-helices of the HLA-A2 molecule.

Quantitative Analysis of Epitope Presentation

The stability and affinity of the peptide-MHC interaction are key determinants of the immunogenicity of an epitope. Quantitative data from various studies underscore the high-affinity binding of the FLPSDFFPSV epitope to HLA-A2 and its subtypes.

Table 1: Binding Affinity and Thermostability of the FLPSDFFPSV Epitope with HLA-A2 Subtypes

| HLA-A2 Subtype | Binding Affinity (IC50, nM) | Thermostability (Tm, °C) | Reference |

| HLA-A02:01 | 5.0 | 58.5 | [3] |

| HLA-A02:03 | 12.0 | 56.0 | [4] |

| HLA-A02:06 | 2.5 | 60.0 | [4] |

| HLA-A02:07 | 7.0 | 59.0 | [4] |

Note: Lower IC50 values indicate higher binding affinity. Higher Tm values indicate greater complex stability.

Experimental Protocols

A variety of experimental techniques are employed to study the structural and functional aspects of HBV epitope presentation. Below are detailed methodologies for key experiments.

IFN-γ ELISpot Assay for Detecting HBV-Specific T-cells

This assay is used to quantify the frequency of antigen-specific, IFN-γ-secreting T-cells.

Materials:

-

96-well PVDF membrane plates

-

Human IFN-γ capture and detection antibodies

-

Streptavidin-Alkaline Phosphatase (ALP)

-

BCIP/NBT substrate

-

Recombinant human IL-2

-

HBV core peptide FLPSDFFPSV (and other control peptides)

-

Peripheral blood mononuclear cells (PBMCs) from HLA-A2+ donors

Protocol:

-

Plate Coating: Coat a 96-well PVDF plate with anti-human IFN-γ capture antibody overnight at 4°C.

-

Cell Preparation: Thaw and rest PBMCs overnight in complete RPMI medium supplemented with 10% fetal bovine serum.

-

Stimulation: Wash the coated plate and block with RPMI/10% FBS for 2 hours at 37°C. Add 2x10^5 PBMCs per well. Stimulate cells with the FLPSDFFPSV peptide (10 µg/mL), a positive control (e.g., PHA), and a negative control (irrelevant peptide or media alone).

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Detection: Lyse the cells and wash the plate with PBS containing 0.05% Tween-20. Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

-

Enzyme Conjugation: Wash the plate and add Streptavidin-ALP. Incubate for 1 hour at room temperature.

-

Development: Wash the plate and add BCIP/NBT substrate. Monitor for the appearance of spots. Stop the reaction by washing with distilled water.

-

Analysis: Air-dry the plate and count the spots using an ELISpot reader.

Peptide Binding Assay using T2 Cells

This assay measures the ability of a peptide to stabilize MHC class I expression on the surface of T2 cells, which are deficient in TAP (Transporter associated with Antigen Processing), leading to low surface expression of unstable MHC class I molecules.

Materials:

-

T2 cells (ATCC CRL-1992)

-

HBV core peptide FLPSDFFPSV

-

Control peptides (high and low affinity for HLA-A2)

-

FITC-conjugated anti-HLA-A2 antibody (e.g., clone BB7.2)

-

Flow cytometer

Protocol:

-

Cell Culture: Culture T2 cells in RPMI medium supplemented with 10% FBS.

-

Peptide Pulsing: Resuspend T2 cells at 1x10^6 cells/mL in serum-free RPMI. Add varying concentrations of the FLPSDFFPSV peptide and control peptides. Incubate for 16-18 hours at 37°C.

-

Staining: Wash the cells with PBS and stain with a FITC-conjugated anti-HLA-A2 antibody for 30 minutes on ice.

-

Flow Cytometry: Wash the cells and acquire data on a flow cytometer.

-

Analysis: The increase in mean fluorescence intensity (MFI) of HLA-A2 staining is proportional to the binding affinity of the peptide.

T-cell Activation Assay

This assay assesses the ability of the peptide-MHC complex to activate specific T-cells, often measured by the upregulation of activation markers or cytokine production.

Materials:

-

Antigen-presenting cells (APCs), e.g., HLA-A2+ dendritic cells or T2 cells

-

HBV core peptide FLPSDFFPSV

-

HBV-specific CTL line or clone

-

Fluorochrome-conjugated antibodies against CD8, CD69, and IFN-γ

-

Brefeldin A

-

Flow cytometer

Protocol:

-

APC Preparation: Pulse APCs with the FLPSDFFPSV peptide (10 µg/mL) for 2 hours at 37°C.

-

Co-culture: Co-culture the peptide-pulsed APCs with the HBV-specific CTLs at a 1:1 ratio for 5-6 hours at 37°C. For intracellular cytokine staining, add Brefeldin A for the last 4 hours of incubation.

-

Staining: Harvest the cells and stain for surface markers (e.g., CD8).

-

Fixation and Permeabilization: If performing intracellular staining, fix and permeabilize the cells according to the manufacturer's protocol.

-

Intracellular Staining: Stain for intracellular markers (e.g., IFN-γ).

-

Flow Cytometry: Acquire data on a flow cytometer and analyze the expression of activation markers on the CD8+ T-cell population.

Visualizing the Molecular Interactions and Pathways

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex biological processes involved in epitope presentation and T-cell recognition.

Caption: Experimental workflow for HBV epitope presentation.

Caption: T-cell receptor signaling pathway upon epitope recognition.

Conclusion and Future Directions

The structural and functional characterization of the HBV core epitope aa:179-186 (FLPSDFFPSV) presentation by HLA-A2 provides a solid foundation for the development of targeted immunotherapies. The high affinity of this epitope for multiple HLA-A2 subtypes makes it an attractive candidate for peptide-based vaccines and TCR-engineered T-cell therapies.

Future research should focus on obtaining a high-resolution crystal structure of the TCR in complex with the HLA-A2/FLPSDFFPSV to elucidate the precise molecular interactions governing T-cell recognition. Furthermore, a deeper understanding of the factors that influence the processing and presentation of this epitope in infected hepatocytes will be crucial for optimizing therapeutic strategies aimed at enhancing the visibility of infected cells to the immune system. This knowledge will pave the way for the development of more effective treatments for chronic Hepatitis B, a major global health challenge.

References

- 1. High-throughput identification of MHC class I binding peptides using an ultradense peptide array - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Examining the presentation of tumor-associated antigens on peptide-pulsed T2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 4. Extensive T cell receptor cross-reactivity on structurally diverse haptenated peptides presented by HLA-A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Restimulation of T Cells with HBV Seq2 aa:179-186